O-Methylarmepavine, (R)-
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Overview
Description
O-Methylarmepavine, (R)- is a naturally occurring isoquinoline alkaloid found in various plant species, particularly in the leaves of Annona squamosa. This compound has garnered attention due to its diverse biological activities, including insect growth regulation and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methylarmepavine, (R)- can be synthesized through several chemical pathways. One common method involves the methylation of armepavine, another isoquinoline alkaloid. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of O-Methylarmepavine, (R)- often involves extraction from natural sources, such as the leaves of Annona squamosa. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: O-Methylarmepavine, (R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert O-Methylarmepavine, (R)- into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) in dimethylformamide (DMF) can be used
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Exhibits antileishmanial activity, showing inhibitory effects against Leishmania species.
Industry: Potential use in developing environmentally safe insecticides due to its low mammalian toxicity.
Mechanism of Action
The mechanism of action of O-Methylarmepavine, (R)- involves its interaction with metabolic enzymes, particularly proteases and amylases. These enzymes are crucial for the development of certain insect larvae. By inhibiting these enzymes, O-Methylarmepavine, (R)- disrupts the growth and development of the insects .
Comparison with Similar Compounds
Armepavine: A closely related isoquinoline alkaloid with similar biological activities.
Liriodenine: Another alkaloid found in Annona species with antileishmanial activity.
Trihydroxy Adjacent Bistetrahydrofuran: An acetogenin with similar inhibitory effects against Leishmania species.
Uniqueness: O-Methylarmepavine, (R)- stands out due to its dual role as an insect growth regulator and its potential therapeutic applications. Its low mammalian toxicity makes it a promising candidate for developing environmentally safe insecticides .
Properties
CAS No. |
5701-00-8 |
---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1R)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3/t18-/m1/s1 |
InChI Key |
LZJWNVLTWYMMDJ-GOSISDBHSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |
Key on ui other cas no. |
5701-00-8 |
Synonyms |
O-methylarmepavine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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